Cas no 165684-44-6 (Mycophenolate DiMer)

Mycophenolate DiMer 化学的及び物理的性質
名前と識別子
-
- Mycophenolate DiMer
- Mycophenolate Mofetil Mycophenolic Ester
- Mycophenolate Mofetil DiMer
-
Mycophenolate DiMer Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M831480-100mg |
Mycophenolate Dimer |
165684-44-6 | 100mg |
$ 1200.00 | 2023-09-06 | ||
TRC | M831480-50mg |
Mycophenolate Dimer |
165684-44-6 | 50mg |
$563.00 | 2023-05-17 | ||
TRC | M831480-10mg |
Mycophenolate Dimer |
165684-44-6 | 10mg |
$133.00 | 2023-05-17 |
Mycophenolate DiMer 関連文献
-
1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
Mycophenolate DiMerに関する追加情報
Comprehensive Overview of Mycophenolate DiMer (CAS No. 165684-44-6): Properties, Applications, and Innovations
Mycophenolate DiMer (CAS No. 165684-44-6) is a specialized derivative of mycophenolic acid, a compound widely recognized for its immunosuppressive properties. This dimeric form, Mycophenolate DiMer, has garnered significant attention in pharmaceutical research due to its enhanced stability and potential therapeutic applications. The compound's unique molecular structure, characterized by the dimerization of mycophenolate, contributes to its prolonged half-life and improved bioavailability, making it a subject of interest for drug development and clinical studies.
In recent years, the demand for Mycophenolate DiMer has surged, driven by its potential role in autoimmune disease management and organ transplantation. Researchers are particularly intrigued by its mechanism of action, which involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo purine synthesis pathway. This inhibition effectively suppresses lymphocyte proliferation, a critical factor in controlling immune responses. As such, Mycophenolate DiMer is being explored as a next-generation immunosuppressant with fewer side effects compared to traditional therapies.
The synthesis and characterization of Mycophenolate DiMer (CAS No. 165684-44-6) involve advanced chemical processes to ensure high purity and efficacy. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to verify the compound's structural integrity. These rigorous quality control measures are essential for meeting regulatory standards and ensuring the safety of Mycophenolate DiMer in preclinical and clinical settings.
One of the most frequently searched questions regarding Mycophenolate DiMer is its comparative efficacy versus mycophenolate mofetil (MMF), a widely used immunosuppressant. Preliminary studies suggest that Mycophenolate DiMer may offer superior pharmacokinetic profiles, including reduced dosing frequency and minimized gastrointestinal adverse effects. This has sparked interest among healthcare providers and patients alike, particularly those seeking alternatives to conventional immunosuppressive regimens.
Another hot topic in the context of Mycophenolate DiMer is its potential application in treating chronic inflammatory conditions such as lupus and rheumatoid arthritis. The compound's ability to modulate immune responses without causing widespread immunosuppression makes it a promising candidate for long-term therapy. Additionally, its role in reducing the risk of organ rejection in transplant recipients is a key area of ongoing research, with several clinical trials underway to evaluate its safety and efficacy.
From a market perspective, the global demand for Mycophenolate DiMer (CAS No. 165684-44-6) is expected to grow steadily, fueled by advancements in personalized medicine and the increasing prevalence of autoimmune diseases. Pharmaceutical companies are investing heavily in the development of novel formulations, including sustained-release tablets and injectable solutions, to enhance patient compliance and therapeutic outcomes. These innovations align with the broader trend toward precision medicine, where tailored treatments are designed to meet individual patient needs.
Environmental and sustainability considerations are also shaping the discourse around Mycophenolate DiMer. Researchers are exploring greener synthesis methods to minimize waste and reduce the environmental footprint of pharmaceutical production. This aligns with the growing emphasis on sustainable practices in the chemical and life sciences industries, a topic that resonates strongly with environmentally conscious stakeholders.
In summary, Mycophenolate DiMer (CAS No. 165684-44-6) represents a cutting-edge advancement in immunosuppressive therapy, with broad implications for autoimmune disease management and organ transplantation. Its unique properties, coupled with ongoing research and development efforts, position it as a pivotal player in the future of immunopharmacology. As scientific understanding deepens and clinical applications expand, Mycophenolate DiMer is poised to make a lasting impact on global healthcare.
165684-44-6 (Mycophenolate DiMer) Related Products
- 1806889-48-4(3-Cyano-5-(difluoromethyl)-2-nitropyridine-4-methanol)
- 1448044-98-1(1-cyclobutanecarbonyl-4-methanesulfonylpiperidine)
- 2229317-97-7(1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol)
- 874466-44-1(N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide)
- 1326809-54-4(4-{[1,1'-Biphenyl]-4-carbonyl}-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 2751610-75-8(1-(3-Aminooxetan-3-YL)ethan-1-OL)
- 1805439-39-7(Ethyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-acetate)
- 2034236-56-9(3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione)
- 2007921-13-1(2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride)
- 1306606-47-2(4-Methyl-2-(piperidin-4-yl)hexan-1-amine)




